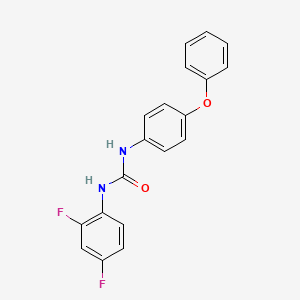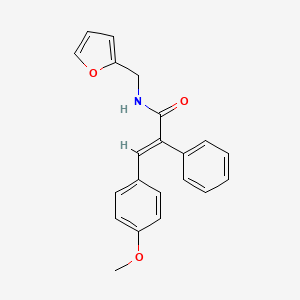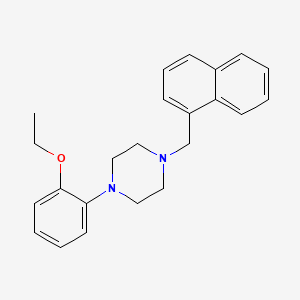
N,N-diallyl-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-3-methyl-4-nitrobenzamide, also known as DADN, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DADN is a member of the nitroaromatic family of compounds, which have been widely used in the development of drugs, pesticides, and explosives.
Mécanisme D'action
The mechanism of action of N,N-diallyl-3-methyl-4-nitrobenzamide is not fully understood. However, studies have shown that N,N-diallyl-3-methyl-4-nitrobenzamide can induce oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in apoptosis. N,N-diallyl-3-methyl-4-nitrobenzamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N,N-diallyl-3-methyl-4-nitrobenzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N,N-diallyl-3-methyl-4-nitrobenzamide can induce oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in apoptosis. Additionally, N,N-diallyl-3-methyl-4-nitrobenzamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N,N-diallyl-3-methyl-4-nitrobenzamide has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N-diallyl-3-methyl-4-nitrobenzamide in lab experiments is that it can be synthesized relatively easily and inexpensively. Additionally, N,N-diallyl-3-methyl-4-nitrobenzamide has been shown to have a high degree of selectivity for cancer cells, meaning that it does not affect normal cells. However, there are also some limitations to using N,N-diallyl-3-methyl-4-nitrobenzamide in lab experiments. For example, the mechanism of action of N,N-diallyl-3-methyl-4-nitrobenzamide is not fully understood, and there is still much research that needs to be done to determine its full potential as an anticancer agent.
Orientations Futures
There are many potential future directions for research on N,N-diallyl-3-methyl-4-nitrobenzamide. One area of research that is currently being explored is the use of N,N-diallyl-3-methyl-4-nitrobenzamide in combination with other anticancer agents. Additionally, researchers are exploring the use of N,N-diallyl-3-methyl-4-nitrobenzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is still much research that needs to be done to fully understand the mechanism of action of N,N-diallyl-3-methyl-4-nitrobenzamide and its potential as an anticancer agent.
Méthodes De Synthèse
N,N-diallyl-3-methyl-4-nitrobenzamide can be synthesized by the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride, followed by the addition of allylamine and sodium hydroxide. The resulting product is then purified by recrystallization. The synthesis of N,N-diallyl-3-methyl-4-nitrobenzamide is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N,N-diallyl-3-methyl-4-nitrobenzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of N,N-diallyl-3-methyl-4-nitrobenzamide is its use as a potential anticancer agent. Studies have shown that N,N-diallyl-3-methyl-4-nitrobenzamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N,N-diallyl-3-methyl-4-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
3-methyl-4-nitro-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-8-15(9-5-2)14(17)12-6-7-13(16(18)19)11(3)10-12/h4-7,10H,1-2,8-9H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHPQTRLIZQEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(CC=C)CC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B5792327.png)

![4-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5792340.png)
![N-(4-chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5792352.png)
![4-[(4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5792358.png)
![4-{3-[(4-methylphenyl)thio]propanoyl}morpholine](/img/structure/B5792368.png)
![N-(3-methylphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5792373.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5792377.png)
![4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5792381.png)
![methyl 2-{[(2-methylphenyl)amino]thio}benzoate](/img/structure/B5792383.png)


![7-(difluoromethyl)-N-(3,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5792418.png)